N-(3-羟基-3-(噻吩-2-基)丙基)-1-甲基-1H-咪唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

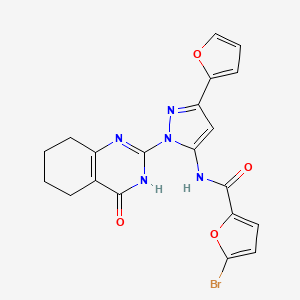

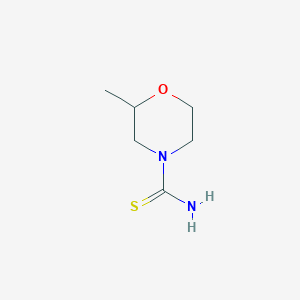

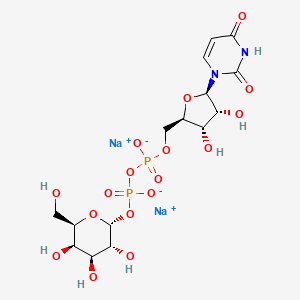

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound that can be categorized within the broader class of sulfonamide derivatives. Sulfonamides are known for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects. The imidazole ring, a five-membered planar heterocycle containing two nitrogen atoms, is a common feature in many biologically active compounds and pharmaceuticals. The presence of a thiophenyl group suggests potential for increased lipophilicity and possible interactions with various biological targets.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine derivatives. In the case of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide, the synthesis would likely involve the introduction of the imidazole ring to a suitable thiophenyl-propylamine precursor followed by sulfonation at the appropriate position on the imidazole ring. The papers provided do not directly describe the synthesis of this specific compound, but they do discuss the synthesis of related sulfonamide compounds, which often require careful control of reaction conditions to achieve the desired selectivity and yield .

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the presence of the sulfonamide group (-SO2NH2), which is a key functional group that can engage in hydrogen bonding and other interactions. The imidazole ring in the compound provides a planar aromatic system that can participate in pi-stacking and other non-covalent interactions. The thiophenyl group adds steric bulk and contributes to the overall hydrophobic character of the molecule. The molecular structure of such compounds is often elucidated using techniques such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

Sulfonamides, including those with imidazole rings, can undergo various chemical reactions. They can act as ligands in coordination chemistry, form conjugates with biomolecules, and participate in enzymatic reactions. For instance, the reaction of sulfonamides with glutathione under physiological conditions can lead to detoxification of reactive intermediates, as seen with other arylamine compounds . The reactivity of the sulfonamide group can also be influenced by the substituents on the imidazole ring and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides are influenced by their molecular structure. The presence of the imidazole and thiophenyl groups can affect the compound's solubility, melting point, and stability. Sulfonamides generally have good solubility in polar solvents due to their ability to form hydrogen bonds. The lipophilicity of the compound can be modulated by the thiophenyl group, which may affect its pharmacokinetic properties. The compound's acidity and basicity are also important, as they can influence its behavior in biological systems and its interaction with enzymes and receptors .

科学研究应用

微生物代谢和环境解毒

微生物降解途径:磺酰胺类抗生素与 N-(3-羟基-3-(噻吩-2-基)丙基)-1-甲基-1H-咪唑-4-磺酰胺具有相似的官能团,人们研究了它们在环境中的持久性以及抗生素耐药性的潜在问题。研究发现,由异位羟基化引发并伴随断裂的非典型微生物降解途径会释放出各种代谢物。这种机制突显了一种消除环境中磺酰胺化合物的新型微生物策略,这可能与理解相关磺酰胺衍生物的生物降解性和环境影响有关 (Ricken 等人,2013 年)。

药物化学和药物开发

抗菌和抗真菌特性:人们合成并评估了几种新型磺酰胺化合物,包括与 N-(3-羟基-3-(噻吩-2-基)丙基)-1-甲基-1H-咪唑-4-磺酰胺在结构上相关的化合物,以了解它们的抗菌活性。这些研究发现,它们对多种细菌和真菌物种具有显著的生物活性,突显了它们作为开发新型抗菌剂的先导化合物的潜力 (Hassan 等人,2021 年),(Azab 等人,2013 年)。

属性

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S2/c1-14-7-11(12-8-14)19(16,17)13-5-4-9(15)10-3-2-6-18-10/h2-3,6-9,13,15H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKENDJLYYUPDEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2520926.png)

![3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2520931.png)

![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B2520933.png)

![N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2520940.png)

![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2520944.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2520945.png)